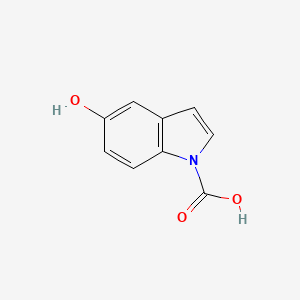

5-Hydroxy-1H-indole-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

125502-72-9 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

5-hydroxyindole-1-carboxylic acid |

InChI |

InChI=1S/C9H7NO3/c11-7-1-2-8-6(5-7)3-4-10(8)9(12)13/h1-5,11H,(H,12,13) |

InChI Key |

SXAIULUWOVNPCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2C(=O)O)C=C1O |

Origin of Product |

United States |

Iii. Chemical Transformations and Derivatization Studies of 5 Hydroxy 1h Indole 1 Carboxylic Acid

Reactivity at the Indole (B1671886) Nitrogen (N-1) Position

The most significant transformation at the N-1 position of 5-Hydroxy-1H-indole-1-carboxylic acid involves the lability of the bond between the indole nitrogen and the carboxyl group. This N-carboxyl moiety often functions as a protecting group that can be removed under specific conditions, a process known as decarboxylation.

Decarboxylation of N-carboxyindoles can be initiated thermally or through catalysis. rsc.orggoogle.com In many synthetic sequences, the N-carboxylic acid is not the final desired functionality but rather an intermediate that facilitates a particular reaction before being cleaved to yield the N-H indole. researchgate.net For instance, the use of heat in a suitable solvent can lead to the loss of carbon dioxide, regenerating the 5-hydroxy-1H-indole core. youtube.com This reactivity is crucial for synthetic strategies where temporary protection of the indole nitrogen is required to control regioselectivity in other reactions, such as metallation or substitution on the benzene (B151609) ring. The stability of the N-COOH bond can be influenced by the reaction medium; for example, it is known to be labile in both weakly acidic and basic conditions. nih.gov

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the N-1 position undergoes typical transformations expected of this functional group, primarily esterification and amidation, to yield a range of N-substituted indole derivatives. These reactions are fundamental for modifying the molecule's physicochemical properties and for constructing more complex structures.

Esterification: The conversion of the N-1 carboxylic acid to its corresponding ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comyoutube.com Alternatively, for more sensitive substrates, derivatization can proceed via activation of the carboxylic acid followed by reaction with an alcohol. This method is widely used in the synthesis of various indole-2- and indole-3-carboxylic acid esters and is applicable here. beilstein-journals.orgnih.gov

Amidation: The synthesis of amides from the N-1 carboxylic acid involves coupling with a primary or secondary amine. This transformation is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net This method is broadly applied in the synthesis of biologically active indole derivatives. beilstein-journals.orgresearchgate.net

Below is a table summarizing common derivatization reactions at the carboxylic acid moiety.

| Reaction Type | Reagent(s) | Product Class |

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | N-Alkoxycarbonyl-5-hydroxyindole |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDCI) | N-(Aminocarbonyl)-5-hydroxyindole |

Electrophilic and Nucleophilic Aromatic Substitution on the Indole Ring

The substitution pattern on the aromatic rings of this compound is governed by the combined electronic effects of the 5-hydroxy and the N-1-carboxy substituents.

Electrophilic Aromatic Substitution: The indole nucleus is inherently electron-rich and prone to electrophilic attack. However, the directing effects of the existing substituents play a decisive role. The 5-hydroxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. youtube.commakingmolecules.com Conversely, the N-1-carboxylic acid group is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, the activating group's influence is generally dominant. makingmolecules.comlibretexts.org Therefore, electrophiles are directed to the positions ortho and para to the powerful activating hydroxyl group. This leads to substitution primarily at the C-4 and C-6 positions of the indole ring. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield C-4 and C-6 substituted products.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common for electron-rich aromatic systems like indoles. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (like a halogen). youtube.com The this compound scaffold does not inherently possess the features that favor SNAr on the benzene portion of the ring, as the hydroxyl group is electron-donating. For such a reaction to occur, the ring would need to be further modified with potent electron-withdrawing groups and a suitable leaving group.

The following table outlines the expected outcomes for electrophilic substitution.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-hydroxy-1H-indole-1-carboxylic acid & 6-Nitro-5-hydroxy-1H-indole-1-carboxylic acid |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-5-hydroxy-1H-indole-1-carboxylic acid & 6-Bromo-5-hydroxy-1H-indole-1-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-hydroxy-1H-indole-1-carboxylic acid & 6-Acyl-5-hydroxy-1H-indole-1-carboxylic acid |

Oxidative Transformations and Pathways

The 5-hydroxyindole (B134679) core is susceptible to oxidation, a process that is central to its role in biological systems and a key consideration in its chemical manipulation. The oxidation of 5-hydroxyindoles can proceed through various pathways, often leading to highly reactive intermediates and subsequent polymerization or transformation into other stable products.

Electrochemical studies on 5-hydroxyindole show that it undergoes oxidation, which can involve a multi-electron and multi-proton process. Chemical oxidation can lead to the formation of quinone-imine intermediates. These intermediates are highly electrophilic and can react with available nucleophiles or undergo polymerization to form melanin-like pigments. researchgate.net

Synthesis of Advanced this compound Derivatives for Research

The varied reactivity of this compound at its multiple functional sites allows for the synthesis of a diverse library of advanced derivatives for research purposes, including the development of novel therapeutic agents and biological probes. nih.govresearchgate.net

Synthetic strategies often involve a multi-step approach, leveraging the specific reactivity of each part of the molecule. For example, the hydroxyl group at C-5 can be alkylated or acylated to explore structure-activity relationships. researchgate.net The carboxylic acid at N-1 can be converted into a range of esters and amides to modulate properties like solubility and cell permeability. beilstein-journals.orgnih.gov Furthermore, the benzene ring can be functionalized through electrophilic substitution to introduce additional diversity. google.com

A common synthetic route might involve:

Protection or derivatization of the 5-hydroxy group.

Transformation of the N-1 carboxylic acid into an ester or amide.

Selective functionalization of the indole ring via electrophilic substitution.

Potential deprotection or further modification of the C-5 substituent.

These synthetic routes enable the creation of complex molecules tailored for specific research applications, such as investigating interactions with biological targets. researchgate.net

| Compound Class | Synthetic Approach | Key Transformation |

| 5-Alkoxy-1H-indole-1-carboxamides | Alkylation of the 5-OH group followed by amidation of the N-1-COOH group. | O-Alkylation & N-Amidation |

| 4/6-Halo-5-hydroxy-1H-indole-1-carboxylic Esters | Esterification of the N-1-COOH group followed by halogenation of the aromatic ring. | N-Esterification & C-Halogenation |

| Fused-ring Indole Systems | Intramolecular cyclization reactions involving substituents introduced at C-4 or C-6. | Electrophilic Aromatic Substitution & Cyclization |

Iv. Advanced Characterization Techniques in Indole Research

Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is a powerful method for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a compound like 5-Hydroxy-1H-indole-1-carboxylic acid, the chemical shifts, splitting patterns, and integration of the signals reveal the number and electronic environment of each proton. For instance, the protons on the aromatic ring of the indole (B1671886) nucleus would typically appear in the downfield region (around 6.5-8.0 ppm) due to the deshielding effect of the aromatic current. The proton of the carboxylic acid group is characteristically found at a very high chemical shift, often above 10 ppm, due to its acidic nature. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid group in this compound would be expected to resonate in the range of 160-180 ppm. libretexts.org The carbons of the indole ring would appear in the aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Indole-based Carboxylic Acids

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid H | > 10 | - |

| Indole Aromatic H | 6.5 - 8.0 | 100 - 140 |

Note: These are general predicted ranges and actual values can vary based on solvent and other experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show several key absorptions. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com The C=O stretching vibration of the carboxylic acid would typically appear as a strong, sharp peak between 1680 and 1710 cm⁻¹ for aromatic acids. researchgate.net The presence of the hydroxyl group on the indole ring would also contribute to the O-H stretching region. Additionally, C-H stretching vibrations from the aromatic ring and C-O stretching would be observable. orgchemboulder.com The study of related compounds like 5-methoxy-1H-indole-2-carboxylic acid shows a sharp band around 3342 cm⁻¹ assigned to the N-H stretching vibration, and a broad band from about 3200 to 2000 cm⁻¹ for the O-H stretching vibrations. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H Stretch (Indole) | ~3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium |

| C-O Stretch | ~1210 - 1320 | Strong |

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₉H₇NO₃), the molecular weight is 177.16 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 177. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula. lew.ro Fragmentation patterns observed in the MS/MS spectrum can provide further structural information. For instance, the loss of a carboxyl group (COOH) would result in a fragment ion with a mass loss of 45 Da. Predicted collision cross section (CCS) values can also aid in structural confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for 5-hydroxy-1H-indole-3-carboxylic acid (Isomer)

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.04987 | 133.1 |

| [M+Na]⁺ | 200.03181 | 143.3 |

| [M-H]⁻ | 176.03531 | 133.5 |

Data from PubChem for the isomer 5-hydroxy-1H-indole-3-carboxylic acid. uni.lu CCS values are predicted.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While a crystal structure for this compound is not publicly available, studies on closely related indole carboxylic acids offer valuable insights into the expected solid-state behavior. For example, the crystal structure of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid revealed that the compound crystallizes in the monoclinic system and forms cyclic dimers through double hydrogen bonds between the carboxylic acid groups. mdpi.comnih.gov The spatial arrangement of the molecules is further influenced by interactions involving the NH groups of the indole rings. mdpi.comnih.gov Similarly, the crystal structure of a co-crystal of 1H-indole-5-carboxylic acid with 4,4'-bipyridine (B149096) demonstrated the formation of heterosynthons involving the carboxylic acid group. researchgate.netdoaj.org These studies highlight the importance of hydrogen bonding in directing the crystal packing of indole carboxylic acids.

Table 4: Representative Crystallographic Data for an Indole Carboxylic Acid Derivative (5-methoxy-1H-indole-2-carboxylic acid polymorph)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0305(2) |

| b (Å) | 13.0346(6) |

| c (Å) | 17.2042(9) |

| β (°) | 91.871(5) |

| Volume (ų) | 903.93(8) |

Data from a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for analyzing non-volatile compounds like this compound.

For the analysis of hydroxyindole carboxylic acids, reverse-phase HPLC (RP-HPLC) is commonly employed. sielc.com In this method, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.com The retention time of the compound is a characteristic property that can be used for identification and quantification.

The purity of a sample of this compound can be determined by HPLC by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives a measure of the purity. This is a critical step in quality control to ensure that the compound is free from starting materials, by-products, or degradation products. nih.gov Preparative HPLC can be used for the purification of the compound on a larger scale.

Table 5: Common HPLC Parameters for the Analysis of Indole Carboxylic Acids

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV-Vis (e.g., at 254 nm or 280 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

V. Theoretical and Computational Studies of 5 Hydroxy 1h Indole 1 Carboxylic Acid and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a crucial tool for assessing the structural and spectral properties of organic compounds, including indole (B1671886) derivatives. mdpi.comnih.gov DFT calculations provide valuable information on molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various quantum chemical parameters that act as descriptors for a molecule's chemical behavior and reactivity. mdpi.comnih.gov

Studies on indole derivatives frequently employ DFT to calculate parameters like HOMO-LUMO energies, which are fundamental in predicting the molecule's chemical reactivity and kinetic stability. nih.gov The HOMO (Highest Occupied Molecular Orbital) energy is associated with the molecule's ability to donate electrons, while the LUMO (Lowest Unoccupied Molecular Orbital) energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. nih.gov For instance, in a study of an ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate, HOMO-LUMO energies were determined using DFT to calculate global descriptors like chemical hardness and ionization potential. nih.gov

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In the case of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, DFT analysis revealed that the oxygen atoms and the π-system had high chemical reactivity as electron donor spots and active sites for electrophilic attack. mdpi.com DFT has also been used to study the mechanism and enantioselectivity of reactions involving indoles, such as the Friedel-Crafts reaction, with results showing excellent agreement with experimental data. nih.gov

In a study on 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a close analog of the title compound, first-principles density functional calculations showed that carboxylation significantly affects the molecule's physical properties. researchgate.net The relative stabilities and the HOMO-LUMO gaps of various redox forms were found to be strongly affected by the carboxylic acid group. researchgate.net Similarly, DFT calculations on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) were used to complement experimental data from X-ray diffraction and infrared spectroscopy, providing a deeper understanding of its structural and spectroscopic properties. mdpi.com

Table 1: Key Electronic Properties of Indole Derivatives from DFT Studies

| Compound/Derivative Class | Calculated Properties | Key Findings | Reference |

|---|---|---|---|

| Ethyl-5chloro-3-phenyl-1H-indol-2-carboxylate | HOMO-LUMO energies, MEP, Dipole Moments, NBO | Identified electrophilic/nucleophilic sites and charge transfer interactions. | nih.gov |

| 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | HOMO-LUMO gaps, Relative Stabilities | Carboxylation significantly impacts electronic properties and stability of redox forms. | researchgate.net |

| 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) | Optimized Geometry, Vibrational Frequencies | Theoretical calculations agreed well with experimental structural and spectroscopic data for a new polymorph. | mdpi.com |

| Indole Derivatives (General) | Transition State Energies | DFT successfully modeled the mechanism and enantioselectivity of the Friedel-Crafts reaction. | nih.gov |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com These studies are crucial for elucidating structure-activity relationships (SAR) and guiding the optimization of lead compounds.

For example, molecular docking was employed to study indole-2-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. nih.govmdpi.com Docking simulations revealed that the indole core and the C2 carboxyl group could chelate the two Mg²⁺ ions within the enzyme's active site. nih.govmdpi.comrsc.org Further analysis showed that introducing a long branch at the C3 position of the indole core enhanced interactions with a hydrophobic cavity near the active site, thereby improving inhibitory activity. nih.govmdpi.com

In another study, new 5-bromoindole-2-carboxylic acid derivatives were designed as potential EGFR tyrosine kinase inhibitors based on molecular docking analyses. nih.gov The docking results identified compounds with the strongest binding energies to the EGFR tyrosine kinase domain, which correlated with their in vitro antiproliferative activities against cancer cell lines. nih.gov Similarly, docking studies were performed on an indole derivative, Ethyl-5chloro-3-phenyl-1H-indol-2-carboxylate, with Cyclooxygenase-2 (COX-2) to observe its biophysical properties. nih.gov

The design of novel 5-hydroxyindole-3-carboxylic acid and ester derivatives as potential anti-breast cancer agents also utilized molecular modeling. nih.gov Docking of a designed compound into the survivin protein, a key target in cancer therapy, was performed to visualize and understand the potential binding interactions that could lead to survivin inhibition. nih.gov These studies highlight the importance of specific functional groups and their spatial arrangement for effective binding. For instance, in the case of HLGP (Human lysosomal galactosidase) inhibitors, docking calculations showed that the indole ring and a flexible carboxamide moiety play a decisive role in inhibitory activity, forming hydrogen bonds with key amino acid residues like Glu190. nih.gov

Table 2: Examples of Molecular Docking Studies with Indole Carboxylic Acid Analogs

| Indole Analog | Biological Target | Key Interactions Observed | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Chelation of Mg²⁺ ions by the indole nitrogen and C2-carboxyl group; hydrophobic interactions. | nih.govmdpi.comrsc.org |

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Strong binding energies within the kinase domain, correlating with anticancer activity. | nih.gov |

| N-bicyclo-5-chloro-1H-indole-2-carboxamide | HLGP | Hydrogen bonding between indole nitrogen and Glu190; interactions involving the carboxamide moiety. | nih.gov |

| 5-Hydroxyindole-3-carboxylic acid derivative | Survivin | Binding within the protein's active site, suggesting a mechanism for anticancer effects. | nih.gov |

| Ethyl-5chloro-3-phenyl-1H-indol-2-carboxylate | Cyclooxygenase-2 (COX-2) | Analysis of binding to observe biophysical properties related to anti-inflammatory potential. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Indole Derivatives Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of compounds to their biological activity. jocpr.com This approach is widely used in drug design to predict the activity of new compounds and to understand the physicochemical properties that are crucial for their biological effects. jocpr.comtandfonline.com

In the field of indole derivatives research, QSAR studies have been instrumental in identifying key structural features for various biological activities. For example, a QSAR analysis was performed on indole analogues as inhibitors of monoamine oxidase (MAO), an important enzyme in the central nervous system. acs.orgacs.org Using a technique called Comparative Molecular Field Analysis (CoMFA), the study found that the contributions of steric and electrostatic fields in the interaction between the indole inhibitors and the enzyme were equal. acs.orgacs.org The resulting models for MAO-A and MAO-B inhibition showed good predictive ability, with cross-validated r² values of 0.743 and 0.603, respectively. acs.orgacs.org

Another QSAR study focused on indole derivatives with antifungal activity against Candida albicans. tandfonline.comnih.gov In this research, quantum descriptors were obtained using DFT calculations (B3LYP/6-31G(d) basis set), and a model was developed using multiple linear regression (MLR). tandfonline.comnih.gov The final QSAR equation revealed that descriptors related to the molecule's electronic and topological properties significantly influenced antifungal activity, achieving a determination coefficient (R²) of 0.7884. tandfonline.comnih.gov

QSAR models rely on molecular descriptors, which can be quantum-chemical (like orbital energies), physicochemical (like lipophilicity), or topological. usfq.edu.ec These descriptors are used to build predictive models that can guide the synthesis of more potent compounds. jocpr.comusfq.edu.ec The validation of these models is critical and is often performed using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds to ensure their robustness and predictive power. jocpr.comnih.gov

Table 3: Summary of QSAR Studies on Indole Derivatives

| Indole Derivative Class | Target Activity | Methodology | Key Descriptors/Findings | Statistical Significance | Reference |

|---|---|---|---|---|---|

| Indole Analogues | MAO-A and MAO-B Inhibition | CoMFA | Steric and electrostatic fields were equally important. | cv-r² = 0.743 (MAO-A), 0.603 (MAO-B) | acs.orgacs.org |

| Indole Derivatives | Antifungal (Candida albicans) | DFT and MLR | Quantum and topological descriptors (GATS8p, R7e+, G2e, etc.) were significant. | R² = 0.7884, Q² = 0.68663 | tandfonline.comnih.gov |

| 40 Indole Derivatives | logP and LD50 | PCA, HCA, MLR | Validated models for predicting lipophilicity and toxicity. | Not specified | jocpr.com |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure (conformation) of a molecule and its ability to form intermolecular interactions are fundamental to its physical properties and biological activity. Computational methods are frequently used to study the conformational space of flexible molecules like indole derivatives and to analyze the non-covalent interactions that govern their assembly in the solid state or their binding to a receptor.

Conformational analysis of indole derivatives often involves identifying low-energy conformers, which is critical for applications like 3D-QSAR and docking. sciforum.net The indole skeleton itself is a planar heteroaromatic ring system, but substituents, particularly on the side chain, can adopt various orientations. unicamp.br For 1H-indole-3-acetic acid derivatives, the orientation of the acetic acid side chain relative to the indole ring, defined by torsion angles, is a key conformational feature. unicamp.br Computational studies using molecular mechanics and ab initio methods can generate and rank these conformers by energy. sciforum.net For one thiosemicarbazone derivative of indole, both methods found that the lowest energy conformer was different from the conformer that best matched the experimental X-ray structure, emphasizing the importance of the crystalline environment in determining the final conformation. sciforum.net Such studies also identify intramolecular hydrogen bonds that can stabilize specific conformations. sciforum.net

Table 4: Intermolecular Interactions in an Indole Carboxylic Acid Analog

| Compound | Interaction Type | Description | Significance | Reference |

|---|---|---|---|---|

| 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | O−H⋯O Hydrogen Bond | Forms a centrosymmetric cyclic dimer [R₂²(8)] between carboxylic acid groups of two molecules. | Primary interaction leading to dimerization. | mdpi.com |

| N−H⋯O Hydrogen Bond | Occurs between the indole N-H group (donor) and the methoxy (B1213986) oxygen atom (acceptor) of an adjacent molecule. | Links the dimers into a larger supramolecular assembly. | mdpi.com | |

| C–H⋯O Contacts | Weak hydrogen bonds that further stabilize the crystal packing. | Contributes to the overall stability of the 3D crystal lattice. | mdpi.com |

Vi. Investigation of Biological Activities and Mechanisms of Action for 5 Hydroxy 1h Indole 1 Carboxylic Acid and Its Derivatives

Exploration of Enzyme Inhibition and Modulation

The interaction of indole (B1671886) derivatives with various enzymes and receptors is a cornerstone of their therapeutic potential. These interactions range from the inhibition of viral enzymes to the modulation of receptors involved in metabolic and neurological processes.

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govmedchemexpress.com Because there is no equivalent enzyme in human cells, it represents a prime target for antiretroviral therapy. nih.govyoutube.com Indole-based compounds have emerged as a significant class of HIV-1 integrase inhibitors. nih.gov

Researchers have developed indole derivatives that function as allosteric HIV-1 integrase inhibitors (ALLINIs). nih.gov These compounds bind to the IN dimer interface at the binding pocket of the cellular cofactor LEDGF/p75, exhibiting a multimodal mechanism of action. nih.gov A key advantage of the five-membered indole ring is its ability to mitigate resistance caused by common mutations in the integrase enzyme, such as the A128T substitution, which often confers resistance to quinoline-based inhibitors. nih.gov The indole scaffold allows the compound to tilt away from the mutated residue, thus maintaining its inhibitory activity against both wild-type and mutant integrase. nih.gov

Another major class of indole-based inhibitors targets the strand transfer step of integration. nih.gov These are known as integrase strand transfer inhibitors (INSTIs). youtube.com Indole-2-carboxylic acid was identified as a promising scaffold that inhibits the strand transfer activity of integrase. nih.gov The mechanism often involves the chelation of two magnesium ions (Mg²⁺) within the enzyme's active site, which is essential for its catalytic function. youtube.comnih.gov Structural optimization of the indole-2-carboxylic acid scaffold, for instance by introducing a halogenated benzene (B151609) ring at the C6 position, has been shown to enhance inhibitory activity. This modification can lead to a π-π stacking interaction with the viral DNA, further stabilizing the inhibitor-enzyme complex. nih.gov

Table 1: Examples of Indole-Based HIV-1 Integrase Inhibitors and their Activity

| Compound Class | Specific Scaffold Example | Mechanism of Action | Target | IC₅₀ | Reference |

| Allosteric Inhibitor | Indole-based ALLINI | Binds to IN dimer interface at LEDGF/p75 pocket | HIV-1 Integrase | 4.5 µM | nih.gov |

| Strand Transfer Inhibitor | Indole-2-carboxylic acid derivative (17a) | Chelates Mg²⁺ ions in active site; π-π stacking with vDNA | HIV-1 Integrase | 3.11 µM | nih.gov |

| Strand Transfer Inhibitor | Indole-2-carboxylic acid (1) | Chelates Mg²⁺ ions in active site | HIV-1 Integrase | 32.37 µM | nih.gov |

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. cnpereading.comnih.gov It exhibits high constitutive activity, meaning it is active even without a stimulating ligand. neurologylive.com Inverse agonists are ligands that bind to the receptor and stabilize it in an inactive state, thereby reducing its constitutive activity and enhancing neurotransmitter release. neurologylive.com This mechanism has made H3R inverse agonists a target for treating conditions like narcolepsy, obesity, and other CNS disorders. cnpereading.comneurologylive.comnovartis.com

The 5-hydroxyindole-2-carboxylic acid amide scaffold has been identified as a promising novel series for the development of potent H3R inverse agonists. nih.govebi.ac.uk Extensive structure-activity relationship (SAR) studies on these derivatives have led to the identification of compounds with favorable properties. nih.gov These studies revealed connections between lipophilicity, membrane permeation, and basicity with factors like microsomal clearance and affinity for the hERG channel. nih.govebi.ac.uk This research has produced compounds capable of reducing food intake in animal models, highlighting their potential for treating obesity. nih.govebi.ac.uk

Other indole-based scaffolds have also been explored. For example, transforming ergoline (B1233604) structures into indole derivatives has yielded compounds with high H3R affinity and improved brain penetration. novartis.com Another novel series is based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold, which has produced potent and selective H3R inverse agonists with good metabolic stability and efficacy in animal models of water intake. nih.gov

Table 2: Indole-Based Scaffolds Investigated as H3 Receptor Inverse Agonists

| Scaffold | Example Application | Key Findings | Reference |

| 5-hydroxyindole-2-carboxylic acid amide | Treatment of obesity | Novel series of potent H3R inverse agonists; SAR established. | nih.govebi.ac.uk |

| Pyridinone derivative | Treatment of narcolepsy | Improved brain penetration and duration of action. | novartis.com |

| 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one | Not specified | Potent and selective with favorable physicochemical properties. | nih.gov |

Indole compounds, including derivatives of 5-Hydroxy-1H-indole-1-carboxylic acid, have demonstrated significant anti-cancer properties by inhibiting cell proliferation and inducing programmed cell death (apoptosis). nih.govmdpi.com These compounds exert their effects through multiple mechanisms, reflecting their ability to modulate a variety of cellular signaling pathways. nih.gov

One key mechanism is the induction of apoptosis. nih.gov Indole alkaloids can trigger apoptosis by targeting the Bcl-2 family of proteins, which are central regulators of this process. nih.gov For example, some indole compounds down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins such as Bax. nih.govmdpi.com This shift in the balance of pro- and anti-apoptotic factors leads to the activation of caspases (e.g., caspase-3, -8, and -9), which are the executioner enzymes of apoptosis. nih.govnih.gov

Another target for these compounds is the inhibitor of apoptosis (IAP) protein family. Survivin, the smallest member of the IAP family, is overexpressed in many tumors and inhibits apoptosis by blocking caspases-3 and -7. nih.gov Research into 5-hydroxyindole-3-carboxylic acid derivatives has shown that these molecules can act as survivin inhibitors, thereby promoting the removal of malignant cells. nih.gov

Furthermore, indole derivatives can initiate apoptosis through the extrinsic pathway by regulating death receptors on the cell surface, such as TNFR1 and Fas. nih.gov The interaction of these receptors with their ligands triggers a signaling cascade that culminates in caspase activation and cell death. nih.gov Some indole alkaloids have been found to modulate these death receptors, making them effective inducers of apoptosis in cancer cells. nih.gov

Table 3: Mechanisms of Apoptosis Induction by Indole Derivatives

| Mechanism | Key Proteins/Pathways Modulated | Example Compound Class | Reference |

| Intrinsic Pathway | Bcl-2 family (Bcl-2, Bcl-xL, Bax), Caspases (-3, -8, -9) | Indole-3-carbinol (B1674136) (I3C) | nih.govmdpi.com |

| IAP Inhibition | Survivin, Caspases (-3, -7) | 5-hydroxyindole-3-carboxylic acid derivatives | nih.gov |

| Extrinsic Pathway | Death receptors (TNFR1, Fas) and their ligands | Natural indole alkaloids | nih.gov |

The therapeutic reach of indole derivatives extends beyond the previously mentioned targets. Research has identified a variety of other enzymes and receptors that are modulated by these compounds, indicating a broad biological activity profile.

In the realm of cancer therapy, indole derivatives have been investigated as inhibitors of several key targets involved in cell growth and proliferation. mdpi.com These include:

Tubulin: Vinca alkaloids, which contain an indole nucleus, are well-known microtubule-targeting agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.commdpi.com More recent research has also identified N-arylsulfonylsubstituted-1H indole derivatives as dual inhibitors of STAT3 and tubulin. nih.gov

Receptor Tyrosine Kinases (RTKs): Aberrant activation of RTKs like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) can drive tumor growth and angiogenesis. nih.gov Indole derivatives have been designed to target these kinases, showing potential to arrest cancer cells in the G2/M phase and induce apoptosis. nih.gov

DNA Topoisomerases and Histone Deacetylases (HDACs): These enzymes are crucial for DNA maintenance and gene expression, and their inhibition is a valid anti-cancer strategy. Indole analogs have been recognized as potential inhibitors of these targets. mdpi.com

Beyond cancer, indole-based structures like tryptamine (B22526), a metabolite of tryptophan, interact with neurotransmitter systems. Tryptamine acts as an agonist at serotonin (B10506) receptors (e.g., 5-HT₂ₐ) and trace amine-associated receptors (TAAR1), which regulate dopaminergic, serotonergic, and glutamatergic systems. wikipedia.org In the gut, tryptamine produced by bacteria can activate 5-HT₄ receptors to regulate gastrointestinal motility. wikipedia.org

Role in Signaling Pathways and Cellular Processes

The biological effects of this compound and its derivatives are often mediated by their influence on complex intracellular signaling pathways and cellular processes. By modulating these networks, they can control fundamental cellular functions like gene expression, proliferation, and survival.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation and differentiation. nih.gov In many cancers, STAT3 is constitutively activated, meaning it is persistently active, which contributes to tumor growth and survival. nih.gov This makes STAT3 an important target for cancer therapy and chemoprevention. nih.govnih.gov

Indole compounds have been shown to effectively modulate STAT3 signaling. For instance, indole-3-carbinol (I3C), a compound found in cruciferous vegetables, can inhibit the constitutive activation of STAT3 in pancreatic cancer cell lines. nih.gov This inhibition occurs at concentrations higher than 10 µM and is associated with the induction of apoptosis. nih.gov

More targeted synthetic approaches have led to the development of N-arylsulfonylsubstituted-1H indole derivatives designed specifically as STAT3 inhibitors. nih.gov In studies, potent compounds from this series were shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, a key step in its activation. nih.gov This inhibition of STAT3 activity contributes to their anti-proliferative effects against various tumor cells. nih.gov The regulation of the STAT3 pathway by indole derivatives represents a significant mechanism through which these compounds exert their anti-cancer effects. nih.govnih.gov

Interference with Protein-Protein Interactions

The ability of 5-hydroxyindole-based structures to interfere with protein-protein interactions or protein-substrate interactions is a key area of research, particularly in the development of enzyme inhibitors. The hydroxyindole carboxylic acid moiety can serve as an effective pharmacophore that anchors a molecule to the active site of a protein, allowing peripheral groups to confer specificity and enhance binding affinity. nih.govnih.gov

Research into inhibitors for receptor-type protein tyrosine phosphatase beta (RPTPβ), a target implicated in blood vessel development, has utilized a hydroxyindole carboxylic acid core. nih.govnih.gov In one study, a series of inhibitors was developed where the hydroxyindole carboxylic acid portion acts as a phosphotyrosine (pTyr) mimic, anchoring the inhibitor to the highly conserved and positively charged PTP active site. nih.gov Secondary binding elements attached to this core then enhance the binding affinity and selectivity for the target phosphatase. nih.govnih.gov The representative inhibitor, 8b-1 (L87B44) , demonstrated an IC₅₀ of 0.38 μM for RPTPβ with at least 14-fold selectivity over a panel of other PTPs. nih.govnih.gov

Similarly, a novel indole derivative, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid , isolated from the halophilic bacterium Pseudomonas aeruginosa, demonstrated targeted protein interaction. nih.gov Molecular docking studies confirmed that this compound binds to the pantothenate synthetase (PS) protein of Methicillin-resistant Staphylococcus aureus (MRSA). The interaction involves specific covalent hydrogen bonding with the amino acid residues Arg (B:188) and Lys (B:150) within the protein's active site, highlighting a mechanism for its antimicrobial action. nih.gov

These findings underscore the utility of the indole carboxylic acid framework in designing molecules that can specifically interact with and modulate the function of target proteins.

Table 1: Examples of 5-Hydroxyindole (B134679) Derivatives Interfering with Protein Interactions

| Compound | Target Protein | Mechanism of Interaction | Observed Effect | Reference |

|---|---|---|---|---|

| 8b-1 (L87B44) | Receptor-type protein tyrosine phosphatase beta (RPTPβ) | Hydroxyindole carboxylic acid core acts as a phosphotyrosine mimic, anchoring the inhibitor to the active site. | Inhibition of RPTPβ with an IC₅₀ of 0.38 μM. | nih.gov, nih.gov |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | Pantothenate Synthetase (PS) of MRSA | Binds to the active site via hydrogen bonds with Arg (B:188) and Lys (B:150). | Inhibition of bacterial protein function. | nih.gov |

Influence on Neurotransmitter Systems and Precursors (e.g., Serotonin Pathway)

5-Hydroxyindole compounds are intrinsically linked to the serotonin (5-hydroxytryptamine, 5-HT) pathway, as serotonin itself is a 5-hydroxyindole. nih.gov The metabolism of serotonin involves several key enzymes and produces various hydroxyindole intermediates and byproducts.

The primary metabolic pathway for serotonin begins with its oxidative deamination by monoamine oxidase (MAO), primarily the MAO-A isoform, to form 5-hydroxyindoleacetaldehyde (5-HIAL) . wikipedia.org This intermediate is highly reactive and is typically rapidly converted by aldehyde dehydrogenase (ALDH) into the main, stable metabolite, 5-hydroxyindoleacetic acid (5-HIAA) , which is then excreted in the urine. wikipedia.orghmdb.canih.gov

However, 5-HIAL can undergo other metabolic transformations. It can be reduced by aldehyde or alcohol reductase to form 5-hydroxytryptophol (5-HTOL) . wikipedia.org Additionally, research has identified a novel catabolic pathway where 5-HIAL undergoes a condensation reaction with L-cysteine to form 5-hydroxyindole thiazolidine (B150603) carboxylic acid (5-HITCA) . nih.gov In certain nervous system tissues, 5-HITCA can be formed at levels equivalent to 5-HIAA, suggesting this is a significant, previously underappreciated, metabolic route. nih.gov

The parent compound 5-hydroxyindole itself is a neuroactive metabolite of L-tryptophan, formed by gut microbiota. caymanchem.com It has been shown to act as an allosteric potentiator of 5-HT₃ receptors and to enhance acetylcholine-induced responses at α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). caymanchem.com This demonstrates that even basic 5-hydroxyindole structures can directly influence the function of neurotransmitter systems.

While direct studies on the action of this compound on these pathways are limited, its structural similarity to these endogenous metabolites suggests a potential for interaction with the enzymes and receptors of the serotonin system.

Investigation of Anti-infective Mechanisms (e.g., Antiviral, Antimicrobial)

Derivatives of 5-hydroxyindole carboxylic acid have shown significant promise as anti-infective agents, with demonstrated activity against viruses and bacteria.

Antiviral Activity: Studies have identified a series of 5-hydroxy-1H-indole-3-carboxylates with potent anti-hepatitis B virus (HBV) activity. nih.gov Through quantitative structure-activity relationship (QSAR) modeling, researchers optimized these derivatives to enhance their efficacy. For instance, after identifying an initial lead compound (compound 3, IC₅₀ = 4.1 µmol/L), new compounds were designed and synthesized, resulting in a derivative (compound 35a ) with even more potent anti-HBV activity (IC₅₀ = 3.1 µmol/L). nih.gov The mechanism is believed to involve the inhibition of viral replication. nih.gov

In another study, a derivative named ethyl-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate was tested for its antiviral effect against SARS-CoV-2. The compound was found to completely inhibit the replication of the virus in vitro at a concentration of 52.0 μM. nih.gov

Antimicrobial Activity: Research has also highlighted the antibacterial potential of this class of compounds. A novel compound, 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid , extracted from Pseudomonas aeruginosa, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It displayed a minimum inhibitory concentration (MIC) of 0.64 µg/mL and a minimum bactericidal concentration (MBC) of 1.24 µg/mL. nih.gov The mechanism of action was linked to the downregulation of key MRSA virulence genes (hla, lrgA, and SpA) and complete inhibition of biofilm formation. nih.gov Furthermore, general studies have noted that various N-hydroxyindoles possess antimicrobial or fungicidal properties. acs.org

Table 2: Anti-infective Activity of 5-Hydroxyindole Derivatives

| Compound/Derivative Class | Target Organism | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 5-hydroxy-1H-indole-3-carboxylate (Compound 35a) | Hepatitis B Virus (HBV) | Antiviral | Inhibited viral replication with an IC₅₀ of 3.1 µmol/L. | nih.gov |

| Ethyl-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate | SARS-CoV-2 | Antiviral | Completely inhibited viral replication at 52.0 μM. | nih.gov |

| 5-(1H-indol-3-yl)-4-pentyl-1,3-oxazole-2-carboxylic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Antimicrobial | MIC of 0.64 µg/mL; inhibited biofilm formation and downregulated virulence genes. | nih.gov |

Studies on Anti-inflammatory Mechanisms

The indole nucleus is a core feature of several anti-inflammatory drugs, and derivatives of hydroxyindole carboxylic acid have been investigated for similar properties. Research has shown that these compounds can modulate key inflammatory pathways.

In a study utilizing RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), indole derivatives of ursolic acid were found to possess significant anti-inflammatory activity. chemrxiv.orgchemrxiv.org These compounds effectively reduced the production of nitric oxide (NO), a key inflammatory mediator. chemrxiv.orgchemrxiv.org Further investigation revealed that specific indole derivatives significantly downregulated the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). chemrxiv.orgchemrxiv.org They also inhibited the protein expression of principal inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and reduced the levels of reactive oxygen species (ROS). chemrxiv.orgchemrxiv.org

Other related structures have also been shown to have anti-inflammatory effects. For example, 5-fluoro-2-oxindole , an oxindole (B195798) derivative, was shown to alleviate inflammatory pain by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) and reducing microglial activation in the spinal cord. nih.gov Similarly, a class of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids demonstrated potent anti-inflammatory activity in the rat carrageenan paw edema assay, a standard model for acute inflammation. nih.gov

These studies collectively indicate that the 5-hydroxyindole carboxylic acid scaffold and its relatives are promising candidates for the development of novel anti-inflammatory agents, acting through the suppression of pro-inflammatory mediators and signaling pathways.

Biogenesis and Metabolism of 5-Hydroxyindole Compounds in Research Models

Understanding the biosynthesis and metabolic fate of 5-hydroxyindole compounds is crucial, as these pathways generate a host of biologically active molecules.

The primary biosynthetic route for endogenous 5-hydroxyindoles in mammals begins with the essential amino acid L-tryptophan . nih.gov The critical, rate-limiting step is the hydroxylation of tryptophan at the 5-position of the indole ring by the enzyme tryptophan hydroxylase (TPH). nih.govresearchgate.net This reaction produces 5-hydroxy-L-tryptophan (5-HTP) .

Following its synthesis, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to yield the well-known neurotransmitter serotonin (5-hydroxytryptamine) , which is a cornerstone 5-hydroxyindole compound. nih.govresearchgate.net In an alternative pathway, tryptophan can first be decarboxylated to form tryptamine, though this is not the primary route for serotonin synthesis. wikipedia.org

Once formed, 5-hydroxyindoles, particularly serotonin, undergo extensive metabolism. The major catabolic pathway involves oxidative deamination by monoamine oxidase (MAO), which converts serotonin into 5-hydroxyindoleacetaldehyde (5-HIAL) . wikipedia.orgresearchgate.net

This aldehyde intermediate is at a crucial metabolic branch point:

Oxidation: The vast majority of 5-HIAL is quickly oxidized by aldehyde dehydrogenase (ALDH) to form the principal end-metabolite 5-hydroxyindoleacetic acid (5-HIAA) . wikipedia.orghmdb.ca 5-HIAA is metabolically stable and is excreted in the urine, making it a common biomarker for serotonin turnover. nih.gov

Reduction: A minor portion of 5-HIAL can be reduced by aldehyde reductase or alcohol dehydrogenase to form 5-hydroxytryptophol (5-HTOL) . wikipedia.org

Condensation: A newly described pathway involves the condensation of 5-HIAL with the amino acid L-cysteine to form 5-hydroxyindole thiazolidine carboxylic acid (5-HITCA) , representing a potentially significant, alternative metabolic fate. nih.gov

These biotransformation pathways are critical for regulating the levels and activity of neuroactive 5-hydroxyindoles in biological systems.

Vii. Advanced Analytical Methodologies for 5 Hydroxy 1h Indole 1 Carboxylic Acid in Biological Systems Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the analysis of indole (B1671886) carboxylic acids due to its exceptional sensitivity and specificity. This method allows for the definitive identification and quantification of analytes even at very low concentrations within intricate biological matrices. nih.govnih.gov

Modern LC-MS/MS methods are often designed for high throughput, enabling rapid analysis times. For instance, an ultrafast method for the related compound 5-HIAA in serum was developed with a run time of just a few minutes. nih.goveur.nl The typical workflow involves a chromatographic separation followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion of the target analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing analytical confidence.

For the analysis of 5-HIAA, a common approach uses a reversed-phase C18 column for separation and a tandem mass spectrometer operating in positive ion mode. nih.gov The selection of specific precursor-to-product ion transitions is crucial for method specificity.

Table 1: Example LC-MS/MS Parameters for the Analysis of a Related Indole Acid (5-HIAA) This table is illustrative of a typical setup for a related compound, as specific data for 5-Hydroxy-1H-indole-1-carboxylic acid is not available.

| Parameter | Example Value/Condition | Source |

| Chromatography | ||

| Column | Reversed-Phase C18 or Mixed-Mode | nih.govsielc.com |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water, often with formic acid | nih.govsielc.comuniversiteitleiden.nl |

| Flow Rate | 0.2 - 0.5 mL/min | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | universiteitleiden.nl |

| Precursor Ion (m/z) | 191.9 | nih.gov |

| Product Ion (m/z) | 145.6 | nih.gov |

| Limit of Detection | As low as 5 nmol/L | nih.gov |

The development of LC-MS/MS methods offers significant advantages over older techniques, including smaller sample volume requirements, simpler extraction procedures, and wider linear ranges, which collectively improve laboratory efficiency and reduce costs. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of indole derivatives in biological fluids. researchgate.net While often coupled with mass spectrometry, HPLC can also be paired with other detectors, such as electrochemical (ECD) or fluorescence (FLD) detectors, which offer high sensitivity for specific types of compounds. nih.govnih.govacb.org.uk

HPLC-ECD is a common method for measuring urinary 5-HIAA, where detection is achieved by the voltammetric oxidation of the hydroxyl group on the indole ring. acb.org.uk This requires maintaining a low pH to ensure the hydroxyl group is in a state amenable to oxidation. acb.org.uk

HPLC with fluorescence detection leverages the native fluorescence of many indole compounds. researchgate.net For compounds with a hydroxyl group, this intrinsic property can be exploited for sensitive detection without the need for derivatization. researchgate.netnih.gov The determination limits for 5-HIAA using HPLC-FLD can be in the low picomole range. nih.gov

Different HPLC column chemistries can be employed, including reversed-phase (e.g., C8 or C18) and anion-exchange columns, depending on the specific separation requirements. researchgate.netresearchgate.net

Table 2: Comparison of HPLC Methodologies for Indole Acid Analysis This table presents examples for related indole acids to illustrate the variety of available HPLC techniques.

| Feature | HPLC-Electrochemical Detection (ECD) | HPLC-Fluorescence Detection (FLD) | HPLC-UV Detection |

| Principle | Measures current from oxidation/reduction of the analyte. | Measures light emitted by the fluorescent analyte. | Measures absorbance of UV light by the analyte. |

| Primary Use Example | Urinary 5-HIAA analysis. acb.org.uk | Analysis of 5-HIAA in various biological fluids. researchgate.net | Post-mortem 5-HIAA in cerebrospinal fluid. jlabphy.org |

| Sensitivity | High | Very High | Moderate |

| Selectivity | High (for electroactive compounds) | High (for fluorescent compounds) | Lower (many compounds absorb UV light) |

| Mobile Phase Example | Acetonitrile and o-phosphoric acid. researchgate.net | Perchloric acid used as a post-column reagent to induce fluorescence. nih.gov | Acetonitrile and formic acid. jlabphy.org |

The choice of HPLC method depends on the required sensitivity, the available equipment, and the nature of the biological matrix being analyzed. researchgate.netjlabphy.org

Spectrophotometric and Fluorometric Methods for Detection in Complex Biological Matrices

While chromatography-based methods are dominant, spectrophotometric and fluorometric techniques can be applied for the detection of indole derivatives, sometimes as part of a simpler assay.

Spectrophotometric methods typically involve a chemical reaction that produces a colored product, which can be quantified by measuring its light absorbance at a specific wavelength. For example, a biochemical method for urinary 5-HIAA involves its interaction with a mercury salt to produce a colored sediment, which is then compared to a standard colorimetric plate. nih.gov

Fluorometric methods offer higher sensitivity and are based on the measurement of fluorescence. The native fluorescence of the 5-hydroxyindole (B134679) structure can be utilized directly. researchgate.net Alternatively, sensitivity can be significantly enhanced through chemical derivatization. A classic example is the condensation of the indole derivative with o-phthaldialdehyde, which creates a highly fluorescent product, increasing the sensitivity of the assay. nih.gov Another approach involves using perchloric acid as a post-column reagent in HPLC to induce specific fluorescence in 5-hydroxyindoles. nih.gov

These methods, while potentially simpler and less expensive than LC-MS, can be more susceptible to interference from other compounds in complex biological matrices, highlighting the importance of effective sample cleanup. acs.org

Sample Preparation and Extraction Techniques for Biological Research

Effective sample preparation is arguably the most critical step in the analysis of compounds from biological systems, as it aims to remove interfering substances (like proteins and salts) and enrich the analyte of interest. biotage.comchromatographyonline.com The choice of technique depends on the sample matrix (e.g., blood, urine, tissue), the analyte's properties, and the subsequent analytical method.

Common techniques include:

Protein Precipitation (PP): This is a simple and fast method where an organic solvent, typically acetonitrile, is added to a plasma or serum sample to denature and precipitate proteins. nih.govchromatographyonline.com After centrifugation, the clear supernatant containing the analyte is collected for analysis. While quick, it is the least selective method and may leave many other matrix components in the extract. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). biotage.comchromatographyonline.com It offers better cleanup than protein precipitation but can be labor-intensive and challenging to automate in a high-throughput format. biotage.com

Solid-Phase Extraction (SPE): SPE is a highly selective and widely used technique that provides excellent sample cleanup. chromatographyonline.com The sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interfering compounds are washed away. The purified analyte is then eluted with a small volume of a different solvent. chromatographyonline.com SPE is easily automated for high-throughput applications. biotage.com

Supported Liquid Extraction (SLE): This method is based on the principles of LLE but uses a solid support (diatomaceous earth) onto which the aqueous sample is loaded. biotage.com An immiscible organic solvent is then passed through the support to extract the analytes, offering a more streamlined and automatable alternative to traditional LLE. biotage.com

Table 3: Overview of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Source |

| Protein Precipitation (PPT) | Protein denaturation and removal by adding an organic solvent. | Fast, simple, inexpensive. | Low selectivity, significant matrix effects may remain. | chromatographyonline.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Effective cleanup, relatively inexpensive for few samples. | Labor-intensive, uses large solvent volumes, difficult to automate. | biotage.comchromatographyonline.com |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by selective elution. | High selectivity, excellent cleanup, high concentration factor, easily automated. | More complex method development, higher cost per sample. | biotage.comchromatographyonline.com |

| Supported Liquid Extraction (SLE) | LLE performed on a solid support material. | Combines LLE effectiveness with ease of automation, lower solvent use than LLE. | Can have similar limitations to LLE regarding analyte compatibility. | biotage.com |

The ultimate goal of any sample preparation protocol is to deliver a clean, concentrated sample to the analytical instrument, ensuring reliable and accurate quantification. biotage.com

Viii. Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel 5-Hydroxy-1H-indole-1-carboxylic acid Derivatives with Enhanced Biological Specificity

The future of this compound in medicinal chemistry hinges on the rational design of derivatives with superior biological specificity. The broad applicability of the indole (B1671886) scaffold necessitates modifications to minimize off-target effects and enhance potency towards desired biological targets. nih.gov A primary strategy involves a focused library approach, where diversity elements are systematically introduced to the core structure to engage with peripheral binding pockets adjacent to the primary target site. nih.gov This method has proven effective in enhancing both the potency and selectivity of hydroxyindole carboxylic acid-based inhibitors. nih.gov

Researchers are actively synthesizing and evaluating new derivatives by modifying key positions on the indole ring. For instance, the introduction of aryl or arylethylamino groups at the 2-position of 5-hydroxyindoles has been shown to be critical for achieving potent inhibition of enzymes like 5-lipoxygenase. acs.org Similarly, studies on N-substituted 5-hydroxyindole-3-carboxylic acids and their ester derivatives have demonstrated significant cytotoxic effects against cancer cell lines, with the nature of the substituent group heavily influencing activity. nih.gov These targeted structural modifications aim to improve the therapeutic profile and reduce undesirable side effects. mdpi.com The goal is to create next-generation compounds that are not only effective but also highly selective, paving the way for safer and more targeted therapies. nih.govnih.gov

Table 1: Examples of 5-Hydroxyindole (B134679) Derivatives and Their Biological Targets

| Derivative Class | Modification Strategy | Biological Target/Application | Reference |

|---|---|---|---|

| 5-Hydroxyindole-3-carboxylates | Optimization based on 3D QSAR models | Anti-Hepatitis B Virus (HBV) | nih.gov |

| 2-Amino-5-hydroxyindoles | Introduction of aryl/arylethylamino groups at C2 | 5-Lipoxygenase (5-LO) Inhibition | acs.org |

| N-Substituted 5-hydroxyindole-3-carboxylic acids/esters | Variation of amine groups on the indole ring | Anti-Breast Cancer (MCF-7 cells) | nih.gov |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Hybridization of indole and isoxazole (B147169) scaffolds | Xanthine (B1682287) Oxidase (XO) Inhibition | nih.gov |

Integration of Omics Technologies in Understanding Indole-Mediated Biological Effects

To fully comprehend the biological impact of this compound and its derivatives, research is increasingly integrating multi-omics technologies. frontiersin.org These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a system-level view of the molecular changes induced by a compound within a biological system. researchgate.netnih.gov This holistic perspective is crucial for moving beyond a single target and understanding the broader network of interactions and pathways affected. nih.gov

Metabolomics profiles the complete set of small-molecule metabolites, offering a functional readout of the cellular state. researchgate.net For indole derivatives, this can reveal how they alter metabolic pathways, such as purine (B94841) or amino acid metabolism. nih.govnih.gov

Proteomics identifies and quantifies the entire complement of proteins, uncovering changes in protein expression that can influence the levels of active constituents or reveal the molecular mechanisms regulating cellular responses. nih.gov

Transcriptomics analyzes an organism's complete set of RNA transcripts, showing how indole compounds may regulate gene expression patterns. frontiersin.org

Genomics studies the entire genetic blueprint, helping to identify genes responsible for specific traits that may be influenced by indole compounds. researchgate.net

By integrating these datasets, researchers can construct comprehensive models of a compound's mechanism of action. nih.gov For example, an integrated metabolomic-proteomic analysis can link changes in metabolite levels to alterations in specific enzyme expression, providing a clearer picture of the drug's impact. nih.govnih.gov This approach is vital for identifying potential biomarkers for drug efficacy and for understanding the complex, system-wide effects of indole-mediated therapies. frontiersin.orgnih.gov

Structure-Based Drug Design Initiatives for this compound Scaffolds

Structure-based drug design (SBDD) is a powerful computational strategy being employed to accelerate the development of novel drugs based on the this compound scaffold. prismbiolab.com This approach relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that bind to it with high affinity and specificity. jocpr.com When an experimental structure is unavailable, homology models are often constructed based on related proteins. nih.gov

The SBDD process typically involves:

Target Identification and Validation: Identifying a protein target critical to a disease process.

Structural Determination: Obtaining the 3D structure of the target protein, often via X-ray crystallography or using homology modeling. nih.gov

Molecular Docking: Virtually screening libraries of compounds to predict how they might bind to the target's active site. mdpi.comnih.gov This allows for the prioritization of candidates for synthesis and testing. d-nb.info

QSAR Analysis: Developing quantitative structure-activity relationship (QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), to correlate the physicochemical properties of compounds with their biological activity. nih.gov These models provide predictive insights for designing more potent derivatives. nih.gov

This computational approach has been successfully applied to various indole scaffolds to design inhibitors for targets including the VEGFR-2 tyrosine kinase, EGFR tyrosine kinase, and various microbial enzymes. nih.govd-nb.infonih.gov By analyzing the predicted binding modes and key interactions (e.g., hydrogen bonds, pi-stacking), medicinal chemists can rationally modify the indole scaffold to optimize ligand-protein interactions and improve inhibitory potential. mdpi.comd-nb.info

Table 2: Molecular Docking Results for Selected Indole Derivatives

| Indole Derivative Class | Protein Target | Reported Binding Energy/Score (Example) | Key Finding | Reference |

|---|---|---|---|---|

| 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate | Tyrosinase (PDB: 3NM8) | -10.86 Kcal/mol | Strong affinity suggests potential as an antioxidant agent. | mdpi.com |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR Tyrosine Kinase | -8.02 kcal/mol | Exhibited strong binding energy and potential as an antitumor agent. | d-nb.info |

| (E)-2-(6-(1H-indole-3-carbonyl)-5-thioxotetrahydrothieno[3,2-b]furan-2(3H)-ylidene)-3-(1H-indol-3-yl)-3-oxopropanedithioic acid | UDP-N-acetylmuramatel-alanine ligase (MurC) | -11.5 Kcal/mol | Showed high binding affinity and potential as an antimicrobial agent. | nih.gov |

Exploration of Emerging Applications in Chemical Biology and Materials Science

The unique chemical properties of the this compound scaffold are opening doors to applications beyond traditional pharmacology, particularly in the fields of chemical biology and materials science. The indole ring is not just a pharmacophore but also a versatile functional unit that can be incorporated into larger molecular systems. openmedicinalchemistryjournal.comnih.gov

In materials science , indole derivatives are being investigated for the synthesis of novel functional polymers. rsc.org Research has shown that poly(N-arylene diindolylmethane)s, synthesized via C-N coupling reactions with indole derivatives, can exhibit high molecular weights and good thermal stability. rsc.org Furthermore, these indole-based polymers can possess interesting photophysical and electrochemical properties, such as strong solid-state fluorescence and electroactivity, making them candidates for use in electronic devices, sensors, or as blue-light emitters. rsc.org The ability to functionalize the indole core allows for the fine-tuning of these material properties.

In chemical biology , the indole scaffold serves as a valuable building block for creating molecular probes and other tools to study biological processes. The inherent fluorescence of some indole derivatives can be harnessed to design sensors for specific ions or molecules. Their ability to form defined interactions with biomolecules also makes them useful for developing affinity reagents or as structural mimics in peptidomimetic studies. prismbiolab.com The continued exploration of the fundamental reactivity and physicochemical properties of this compound will undoubtedly lead to its integration into a wider array of advanced materials and chemical biology toolsets. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 5-Hydroxy-1H-indole-1-carboxylic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (tested under EN 374 or equivalent), safety goggles, and a face shield to prevent skin/eye contact. Respiratory protection (e.g., P95 filters or EU-standard ABEK-P2 respirators) is required if airborne particles are generated .

- Engineering Controls: Work in a fume hood with adequate ventilation. Avoid contamination of drainage systems and implement spill containment measures .

- First Aid: For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and administer oxygen if necessary. Consult a physician and provide the SDS .

Q. How can researchers confirm the identity and purity of this compound?

Answer:

- Analytical Methods:

- HPLC: Use reverse-phase HPLC with UV detection (≥95% purity threshold) to assess purity. Reference standards should match retention times .

- Mass Spectrometry: Confirm molecular weight (161.16 g/mol) via ESI-MS or MALDI-TOF .

- NMR: H and C NMR spectra should align with published data for indole derivatives (e.g., characteristic aromatic proton shifts at δ 7.2–7.8 ppm) .

Q. What are the challenges in obtaining physicochemical data for this compound, and how can they be addressed?

Answer:

- Gaps in Data: Limited published data on melting point, solubility, or stability (e.g., no flash point or vapor pressure reported) .

- Mitigation Strategies:

- Conduct differential scanning calorimetry (DSC) to determine melting points.

- Use shake-flask methods for solubility profiling in polar/non-polar solvents .

Advanced Research Questions

Q. How can synthetic routes be optimized to produce this compound derivatives with enhanced bioactivity?

Answer:

Q. What experimental approaches resolve contradictions in reported toxicological profiles of indole derivatives?

Answer:

Q. How can X-ray crystallography elucidate the structural basis of this compound’s interactions with biological targets?

Answer:

- Crystallization: Grow single crystals via vapor diffusion (e.g., 1:1 methanol/water). The indole ring’s planarity and hydrogen-bonding capacity (carboxylic acid group) often drive interactions with enzymes like tryptophan hydroxylase .

- Data Collection: Resolve structures to ≤2.0 Å resolution. For example, the related 5-Fluoro-1H-indole-3-carboxylic acid showed a mean C–C bond length of 1.40 Å, critical for docking studies .

Q. What strategies are effective in stabilizing this compound under varying pH conditions?

Answer:

- pH-Dependent Stability: Store at 4°C in amber vials to prevent photodegradation. Buffered solutions (pH 6–7) minimize decarboxylation .

- Lyophilization: Lyophilize the compound for long-term storage. Reconstitute in DMSO for biological assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.